(3-Chlor-4-fluorphenyl)methansulfonylchlorid

Übersicht

Beschreibung

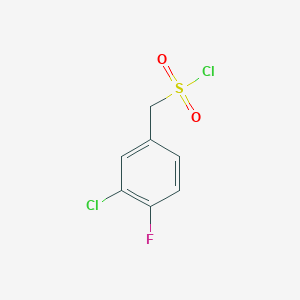

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is utilized in various scientific research fields:

Chemistry: As a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.

Biology: Used in the modification of biomolecules to study their structure and function.

Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

Target of Action

It is known to be a reagent in the rhodium-catalyzed meta-c-h functionalization of arenes , suggesting that its targets could be arene compounds.

Mode of Action

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride interacts with its targets through a process known as meta-C-H functionalization . This is a type of chemical reaction where a carbon-hydrogen bond in an arene compound is broken and replaced with a new bond, often resulting in the formation of a more complex molecule.

Result of Action

The primary result of the action of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is the meta-C-H functionalization of arene compounds . This can lead to the formation of more complex organic molecules, potentially resulting in various molecular and cellular effects depending on the specific arene compounds involved and the conditions under which the reaction takes place.

Action Environment

The action, efficacy, and stability of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds, which can affect the rate and outcome of the meta-C-H functionalization reaction .

Biochemische Analyse

Biochemical Properties

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It acts as a sulfonylating agent, introducing the sulfonyl group into biomolecules. This compound interacts with enzymes such as sulfatases and proteases, modifying their activity by covalently attaching to specific amino acid residues . The nature of these interactions often involves the formation of stable sulfonamide bonds, which can alter the enzyme’s function and stability.

Cellular Effects

The effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.

Molecular Mechanism

At the molecular level, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound also affects gene expression by modifying transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription. The changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures but can degrade over time when exposed to light and moisture . Long-term studies have shown that (3-Chloro-4-fluorophenyl)methanesulfonyl chloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactive nature and ability to form covalent bonds with cellular proteins. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, this compound can inhibit sulfatases, affecting the metabolism of sulfate-containing compounds and altering cellular sulfate levels.

Transport and Distribution

Within cells and tissues, (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity.

Subcellular Localization

The subcellular localization of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. The localization of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride within cells can also affect its interactions with other biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4-fluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7H5ClFOH+SOCl2→C7H5Cl2FO2S+HCl+SO2

This method ensures the conversion of the hydroxyl group to a sulfonyl chloride group, yielding the desired product.

Industrial Production Methods

In industrial settings, the production of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form (3-Chloro-4-fluorophenyl)methanesulfonic acid.

Reduction: It can be reduced to (3-Chloro-4-fluorophenyl)methanesulfinic acid using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous media at room temperature.

Reduction: Sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) is often employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

(3-Chloro-4-fluorophenyl)methanesulfonic acid: Formed by hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group instead of a chlorofluorophenyl group.

Methanesulfonyl chloride: Lacks the aromatic ring and halogen substituents, making it less reactive.

Benzenesulfonyl chloride: Contains a phenyl ring but lacks the chlorine and fluorine substituents.

Uniqueness

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable reagent in organic synthesis and various industrial applications.

Biologische Aktivität

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is an organic compound notable for its unique structural features, including a chlorinated and fluorinated phenyl group attached to a methanesulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.

- Molecular Formula : CHClFNOS

- Molecular Weight : Approximately 301.7 g/mol

- Functional Groups : Sulfonamide, halogen substituents (chlorine and fluorine)

The presence of both halogen substituents enhances the compound's reactivity and biological interactions, making it a subject of interest in pharmaceutical research.

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride primarily interacts with various molecular targets, including enzymes and receptors. The halogen substituents are known to enhance binding affinity, potentially leading to the inhibition of specific enzymatic pathways. This characteristic is particularly relevant for anticancer activity, where such compounds can interfere with cellular processes involved in tumor growth.

Anticancer Properties

Research indicates that (3-chloro-4-fluorophenyl)methanesulfonamide, a derivative of the sulfonyl chloride, demonstrates significant inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the treatment of tumors .

Case Study: Inhibition of EGFR

- Target : EGFR Tyrosine Kinase

- Outcome : Effective inhibition leading to reduced tumor growth in preclinical models.

Enzyme Inhibition

The compound also serves as a potent inhibitor of several enzymes involved in metabolic processes. Its mechanism involves binding to active sites of enzymes, thus preventing substrate interaction and subsequent catalytic activity. This property is particularly useful in drug design aimed at targeting specific metabolic pathways associated with diseases like cancer and diabetes .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (3-chloro-4-fluorophenyl)methanesulfonyl chloride, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | Contains a pyrazole ring | Different biological activity due to structural variation |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Incorporates a thiazole ring | Exhibits distinct chemical properties |

| N-(3-chlorophenyl) methanesulfonamide | Lacks fluorine substitution | Provides a baseline for comparison regarding biological activity |

The combination of chloro and fluoro substituents along with the methanesulfonamide group enhances its reactivity and biological efficacy compared to other similar compounds.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of (3-chloro-4-fluorophenyl)methanesulfonamide indicates good solubility and bioavailability, which are critical for therapeutic applications. Studies have shown that the compound maintains stability in liver microsomes while exhibiting moderate oral bioavailability across various animal models .

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJBTVUJRRGUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-98-1 | |

| Record name | (3-chloro-4-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.